3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile
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Overview
Description
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile is a complex organic compound with a unique structure that combines a benzimidazole ring with a chlorophenoxy group and a nitrile group
Preparation Methods
One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde and benzimidazole under basic conditions to form the intermediate compound, which is then reacted with acrylonitrile to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal functions. The chlorophenoxy group may mimic natural hormones or signaling molecules, leading to altered cellular responses. The nitrile group can participate in various biochemical reactions, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile can be compared with other similar compounds, such as difenoconazole and other chlorophenoxy derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, difenoconazole is a broad-spectrum fungicide with a different mechanism of action and application profile
Properties
CAS No. |
112055-56-8 |
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Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H14ClN3O/c18-13-6-1-4-9-16(13)22-12-17-20-14-7-2-3-8-15(14)21(17)11-5-10-19/h1-4,6-9H,5,11-12H2 |
InChI Key |
CFOJJLCAMPUJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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